molecular formula C19H18N4O3S2 B11128023 5-(azepan-1-yl)-2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

5-(azepan-1-yl)-2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11128023
M. Wt: 414.5 g/mol
InChI Key: YZMWZFRKEGJSTJ-XNTDXEJSSA-N
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Description

5-(AZEPAN-1-YL)-2-{[(5E)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE: is a complex organic compound that features a diverse array of functional groups, including an azepane ring, a furan ring, a thiazolidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(AZEPAN-1-YL)-2-{[(5E)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

    Construction of the Oxazole Ring: This can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Attachment of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction using an azepane derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural complexity.

    Drug Development:

Medicine

    Antimicrobial Activity: The compound may exhibit antimicrobial properties.

    Anti-inflammatory: Potential use as an anti-inflammatory agent.

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Polymer Chemistry:

Mechanism of Action

The mechanism of action of 5-(AZEPAN-1-YL)-2-{[(5E)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is likely to involve interactions with multiple molecular targets due to its structural complexity. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant by scavenging reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

  • 5-(AZEPAN-1-YL)-2-{[(5E)-3-[(THIOPHEN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE
  • 5-(AZEPAN-1-YL)-2-{[(5E)-3-[(PYRIDIN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of 5-(AZEPAN-1-YL)-2-{[(5E)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the furan ring, in particular, may confer unique reactivity and biological activity compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C19H18N4O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

5-(azepan-1-yl)-2-[(E)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H18N4O3S2/c20-11-14-18(22-7-3-1-2-4-8-22)26-16(21-14)10-15-17(24)23(19(27)28-15)12-13-6-5-9-25-13/h5-6,9-10H,1-4,7-8,12H2/b15-10+

InChI Key

YZMWZFRKEGJSTJ-XNTDXEJSSA-N

Isomeric SMILES

C1CCCN(CC1)C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)C#N

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C#N

Origin of Product

United States

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